6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one
Description
Properties
CAS No. |
60498-33-1 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-amino-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H10N2O2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
VQFJFHNLLWCXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
This method involves a domino carbonylation-cyclization process using ortho-halophenols and cyanamide under palladium catalysis. The reaction proceeds via two sequential steps:
-
Carbonylative coupling : Pd(0) facilitates oxidative addition of ortho-iodophenol (1a ) with Mo(CO)₆ as a CO source, forming an acylpalladium intermediate.
-
Intramolecular cyclization : The intermediate reacts with cyanamide, followed by spontaneous cyclization to yield 4H-benzo[e]oxazin-4-one derivatives.
Optimization and Substrate Scope
-
CO Sources : Mo(CO)₆ can be replaced with oxalyl chloride, phenyl formate, or formic acid without compromising yield.
-
Halogen Compatibility : Bromophenols require higher temperatures (100°C) but achieve moderate yields (45–60%).
-
Substituent Tolerance : Electron-donating groups (e.g., -OCH₃) enhance cyclization efficiency, while electron-withdrawing groups (-NO₂) necessitate longer reaction times.
Table 1: Carbonylation-Cyclization Conditions and Yields
| Substrate | CO Source | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ortho-Iodophenol | Mo(CO)₆ | 65 | 20 | 84 |
| ortho-Bromophenol | Phenyl formate | 100 | 24 | 58 |
| 4-MeO-Iodophenol | Oxalyl chloride | 80 | 18 | 79 |
Cyclodeselenization of Aryl Isoselenocyanates
Synthetic Pathway
This approach employs aryl isoselenocyanates and 2-aminobenzoic acids, leveraging selenium’s unique reactivity. The mechanism involves:
Advantages and Limitations
Table 2: Cyclodeselenization Yields with Varied Aryl Groups
Cyclization of Anthranilic Acid Derivatives
Triethyl Orthobenzoate-Mediated Cyclization
Anthranilic acid derivatives react with phenolic esters under acidic conditions to form benzoxazinones. This method is favored for its simplicity and avoidance of transition metals.
Acetic Anhydride-Promoted Ring Closure
Heating N-[α-benzoylaminocinnamoyl]-3,5-dibromoanthranilic acid with acetic anhydride induces cyclization via elimination of water.
Key Spectral Data for Validation:
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Functional Group Transformations
The amino group at position 6 undergoes regioselective modifications:
Alkylation and Acylation
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkyl derivatives. For example, reaction with CH₃I produces 6-(methylamino)-2-phenyl-benzoxazin-4-one in 78% yield.
-
Acylation : Acetic anhydride in pyridine acetylates the amino group, forming 6-acetamido derivatives (85% yield).
Nucleophilic Substitution
The oxazinone ring undergoes ring-opening with nucleophiles:
-
Hydrolysis : Heating with aqueous HCl cleaves the ring, yielding 2-phenyl-6-aminobenzamide (4) .
-
Aminolysis : Reaction with ammonia generates 6-amino-N-(2-aminophenyl)benzamide (5) .
Table 2 : Reactivity of 6-amino group
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I/K₂CO₃ | 6-(Methylamino) derivative | 78 |
| Acylation | (Ac)₂O/Pyridine | 6-Acetamido derivative | 85 |
| Hydrolysis | 6 M HCl, Δ | 2-Phenyl-6-aminobenzamide | 92 |
Ring-Opening and Rearrangement Reactions
Under acidic or thermal conditions, the oxazinone ring undergoes rearrangements:
Acid-Catalyzed Ring Expansion
Heating with carboxylic acids (e.g., benzoic acid) in triglyme at 150°C forms 2-arylated derivatives via ketene intermediates (44 → 45) (Scheme 1). Yields range from 50–80% depending on the carboxylic acid’s electronic properties .
Microwave-Assisted Cycloaddition
Reaction with isocyanides (9) under microwave irradiation generates 2-alkylaminobenzoxazinones (13) via tandem azide-isocyanide coupling and 6-exo-dig cyclization (Scheme 2) .
Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS) : The phenyl group at position 2 directs incoming electrophiles to the para position, enabling regioselective halogenation or nitration.
-
Base-Mediated Rearrangement : Treatment with DBU or pyridine induces ring contraction, forming quinazolinone derivatives (21a) in moderate yields .
Key Mechanistic Pathways :
-
Deprotonation-Cyclization : Base-mediated deprotonation triggers intramolecular attack by the carboxylate oxygen, forming the oxazinone ring .
-
Carbocation Intermediates : Acidic conditions generate carbocations (A) from orthoesters, which react with anthranilic acid to initiate cyclization (Scheme 3) .
Scientific Research Applications
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural and Electronic Features
Key Insights :
- Electron-donating groups (e.g., NH₂, OMe) increase aromatic ring reactivity, favoring electrophilic substitutions .
- Halogens (e.g., I, Cl) introduce steric bulk and enable further functionalization via cross-coupling .
- Positional effects : Substituents at position 6 (e.g., NH₂) modulate electronic properties, while those at position 7 (e.g., Cl) influence steric interactions .
Key Insights :
Key Insights :
- The 6-amino group in 6-Amino-2-phenyl-BOA enhances binding to methionyl-tRNA synthetase compared to non-amino analogs .
- Halogenated derivatives (e.g., 6-iodo, 7-Cl) exhibit improved cytotoxicity but lower enzyme specificity .
Biological Activity
6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one is a compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis typically involves the reaction of anthranilic acid with ortho esters, leading to the formation of the benzoxazinone core. Various synthetic routes have been explored to optimize yield and purity, often achieving yields above 90% under controlled conditions .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against human lung cancer cells (A549) revealed an IC50 value of 65.43 ± 2.7 μg/mL . This indicates moderate efficacy compared to established chemotherapeutics like Doxorubicin, which has an IC50 of 14.61 ± 2.3 μg/mL.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | A549 (Lung) | 65.43 ± 2.7 |
| Doxorubicin | A549 (Lung) | 14.61 ± 2.3 |
Molecular docking studies have also indicated that this compound interacts effectively with Methionyl-tRNA Synthetase (MRS), a target implicated in cancer progression . The rerank score from docking simulations was -76.04 Kcal/mol, suggesting a strong binding affinity compared to its native ligand.
Antibacterial Activity
The antibacterial potential of benzoxazinones has been documented in various studies. While specific data on this compound is limited, related compounds in the benzoxazinone family have shown promising results against various bacterial strains . The general mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds within the benzoxazinone class have been reported to exhibit antioxidant activity with IC50 values indicating their effectiveness in scavenging free radicals . Although direct studies on this compound are scarce, its structural analogs suggest potential in this area.
Case Studies
A notable study synthesized several derivatives of benzoxazinones and evaluated their biological activities. Among these, compounds with similar structures exhibited significant anticancer and antibacterial activities, reinforcing the potential therapeutic applications of benzoxazinones .
Case Study Example:
In a comparative study involving multiple benzoxazinone derivatives:
- Compound A showed an IC50 of 50 μg/mL against breast cancer cells.
- Compound B demonstrated strong antibacterial effects with inhibition zones exceeding 20 mm against Staphylococcus aureus.
Q & A
Q. What statistical methods validate the reproducibility of biological assays?
- Methodology :
- Interlaboratory Studies : Perform triplicate assays in three independent labs using standardized protocols (e.g., CLSI guidelines for MIC testing). Report mean ± SD and use ANOVA to assess variability .
- Positive/Negative Controls : Include ciprofloxacin (antibacterial) and diclofenac (anti-inflammatory) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
